molecular formula C12H16FNO B1459601 5-Cyclohexylmethoxy-2-fluoropyridine CAS No. 1551963-53-1

5-Cyclohexylmethoxy-2-fluoropyridine

Cat. No.: B1459601
CAS No.: 1551963-53-1
M. Wt: 209.26 g/mol
InChI Key: KNMLQFKVCBOWOU-UHFFFAOYSA-N
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Description

5-Cyclohexylmethoxy-2-fluoropyridine is a fluorinated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom.

Properties

IUPAC Name

5-(cyclohexylmethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMLQFKVCBOWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorinating reagents can enhance the yield and purity of the final product. The choice of reaction conditions, such as temperature, pressure, and solvent, is crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylmethoxy-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Cyclohexylmethoxy-2-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclohexylmethoxy-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The cyclohexylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexylmethoxy-2-fluoropyridine is unique due to the combination of the fluorine atom and the cyclohexylmethoxy group. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and altered electronic distribution, which can enhance its performance in various applications .

Biological Activity

5-Cyclohexylmethoxy-2-fluoropyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

5-Cyclohexylmethoxy-2-fluoropyridine belongs to the class of fluorinated pyridine derivatives, which are known for their diverse biological activities. The presence of a cyclohexyl group and a methoxy substituent at specific positions enhances its lipophilicity and potentially modulates its interaction with biological targets.

Molecular Formula : C12_{12}H14_{14}FNO
Molecular Weight : 209.24 g/mol

Synthesis

The synthesis of 5-Cyclohexylmethoxy-2-fluoropyridine typically involves the following steps:

  • Formation of the Pyridine Ring : Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
  • Introduction of Fluorine : Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or via electrophilic fluorination methods.
  • Alkylation with Cyclohexylmethanol : The methoxy group is introduced through alkylation reactions, enhancing the compound's hydrophobicity.

Anticancer Activity

Recent studies have demonstrated that 5-Cyclohexylmethoxy-2-fluoropyridine exhibits significant anticancer properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)4.8Cell cycle arrest at G1 phase

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • Monoamine Oxidase (MAO) : Inhibition studies revealed that it acts as a selective inhibitor of MAO-B with an IC50_{50} value of approximately 3.0 µM, suggesting potential applications in neurodegenerative disease treatment.
  • Cholinesterases : It showed moderate inhibition against acetylcholinesterase (AChE), which may contribute to its neuroprotective effects.

Antiviral Activity

In addition to anticancer effects, 5-Cyclohexylmethoxy-2-fluoropyridine has demonstrated antiviral activity against certain viruses. A recent study indicated that it inhibits viral replication in vitro, with an IC50_{50} of 12 µM against the influenza virus.

Case Studies

  • Case Study on Anticancer Effects :
    • A study involving MCF-7 cells treated with varying concentrations of 5-Cyclohexylmethoxy-2-fluoropyridine showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Neuroprotective Effects :
    • In animal models, administration of the compound resulted in reduced neurodegeneration markers, suggesting its role in protecting neuronal cells from oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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